molecular formula C14H12O2 B13937357 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione CAS No. 64449-33-8

2-Methyl-3-prop-2-enylnaphthalene-1,4-dione

Cat. No.: B13937357
CAS No.: 64449-33-8
M. Wt: 212.24 g/mol
InChI Key: MEKZPTIIUUAUNF-UHFFFAOYSA-N
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Description

2-Methyl-3-prop-2-enylnaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with a methyl group at the second position and a prop-2-enyl group at the third position. Naphthoquinones are known for their diverse biological activities and are found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione typically involves the alkylation of 2-methyl-1,4-naphthoquinone. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-prop-2-enylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

64449-33-8

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-methyl-3-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C14H12O2/c1-3-6-10-9(2)13(15)11-7-4-5-8-12(11)14(10)16/h3-5,7-8H,1,6H2,2H3

InChI Key

MEKZPTIIUUAUNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C

Origin of Product

United States

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